Compound Description: 1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea is a potent, selective, and bioavailable P2Y1 antagonist. [] It demonstrated robust oral antithrombotic effects with mild bleeding liability in rat thrombosis and hemostasis models. []
Relevance: This compound and 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea share the core structure of a diaryl urea with a 4-(trifluoromethoxy)phenyl substituent on one of the urea nitrogen atoms. The other nitrogen atom is substituted with an aromatic ring bearing further substitutions. Both compounds explore modifications around this core structure to achieve desired pharmacological properties. []
Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor. [] It exhibited strong inhibitory effects against the FLT3-ITD mutant and related oncogenic mutations in FLT3-ITD positive AML. [] CHMFL-FLT3-213 disrupts FLT3-ITD-mediated signaling pathways, induces apoptosis, and causes cell cycle arrest at the G0/G1 phase. [] In vivo studies demonstrated acceptable bioavailability, significant tumor growth suppression in a MV4-11 xenograft model, and minimal toxicity. []
Relevance: Although structurally different from 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, CHMFL-FLT3-213 is included as a related compound due to its derivation from Ibrutinib. Ibrutinib, while initially intended for other targets, demonstrated moderate and selective inhibitory activity against FLT3-ITD positive AML cells. [] This discovery prompted the development of CHMFL-FLT3-213 as a more potent and selective FLT3 inhibitor. The link to Ibrutinib and the exploration of its activity against FLT3 relates to the broader theme of identifying and modifying compounds for specific targets, much like the research surrounding 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea. []
Compound Description: Compound 18b is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant antipsoriatic effects in the K14-VEGF transgenic mouse model of psoriasis. [] It demonstrated sustained effects, with no recurrence observed 15 days after the last administration. []
Relevance: This compound shares a key structural element with 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea: the presence of a urea linker connecting two aromatic rings. Compound 18b utilizes a 1H-pyrazolo[3,4-d]pyrimidin-4-yloxy group on one side and a 5-tert-butylisoxazol-3-yl group on the other, highlighting the exploration of diverse aromatic systems in these types of compounds. []
Compound Description: 1-(1-propanoylpiperidin-4-yl)-3-(4-trifluoromethoxy)phenyl)urea was used as a reference standard in evaluating the anti-ulcer activity of Nigella sativa seed extract. []
Relevance: This compound exhibits significant structural similarity to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Both compounds feature a 4-(trifluoromethoxy)phenyl group attached to one of the urea nitrogen atoms and a heterocyclic ring (piperidine in the reference compound, pyrrolidinone in the main compound) attached to the other nitrogen atom. [] This emphasizes the recurring use of diaryl ureas with variations in the heterocyclic substituent in medicinal chemistry.
Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors. [] It exhibits high affinity for both receptors and demonstrates no species differences in binding. [] ASP5854 improves motor impairments and is neuroprotective via A2A antagonism. It also enhances cognitive function through A1 antagonism. []
Relevance: Although not structurally similar to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, ASP5854 is relevant because it represents another example of a compound targeting multiple receptors within a single molecule. This approach of dual antagonism highlights the potential for achieving broader or more nuanced pharmacological effects, a strategy that could be relevant to research on 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea. []
Compound Description: JNJ-10397049 is a selective orexin-2 receptor (OX2R) antagonist. [] Administration of JNJ-10397049 decreases sleep latency, increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time, and decreases extracellular histamine concentration in the lateral hypothalamus. []
Relevance: While structurally distinct from 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, JNJ-10397049 shares the central urea linker connecting two aromatic moieties. This structural motif, present in various medicinal chemistry contexts, exemplifies the versatility of urea as a connecting element in drug design. []
Compound Description: SB-408124 is a selective orexin-1 receptor (OX1R) antagonist that increases dopamine release in the prefrontal cortex. []
Relevance: SB-408124's relevance lies in its inclusion in the same study as JNJ-10397049 (an OX2R antagonist). The study investigates the interplay between OX1R and OX2R antagonism in regulating sleep. Similar to JNJ-10397049, SB-408124 features a urea core connecting two distinct aromatic groups. This recurring structural motif highlights the utility of the urea linker in designing antagonists for various targets. []
Relevance: Almorexant is included as a related compound due to its context within the same study as JNJ-10397049 and SB-408124. The study examines the impact of selective versus dual orexin receptor antagonism on sleep regulation. [] While structurally different from 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, this comparison between selective and dual receptor antagonists provides valuable insights into pharmacological strategy, potentially relevant to research on 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.
Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinase. [] It shows limited brain distribution, which is enhanced in transgenic mice lacking P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp). []
Relevance: CCT196969, like 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, features a urea linker connecting two aromatic groups. In CCT196969, one of the groups is a substituted pyrazole, and the other is a complex aromatic system containing a pyrido[2,3-b]pyrazinone moiety. [] This structural similarity highlights the prevalence of the diaryl urea motif in drug design and the diverse range of aromatic and heterocyclic substituents employed to achieve specific pharmacological properties.
Compound Description: LY3009120 is another panRAF inhibitor investigated for its potential in treating melanoma brain metastases. [] While its brain distribution is limited, it exhibits strong in vitro efficacy against patient-derived melanoma cell lines. []
Relevance: LY3009120 shares the central urea linker with 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, further emphasizing the prevalence of this structural motif in drug design. [] In LY3009120, the urea connects a substituted phenyl group to a pyrido[2,3-d]pyrimidinamine moiety. [] The inclusion of LY3009120 alongside CCT196969 in the same study underlines the ongoing search for panRAF inhibitors with improved brain penetration, a critical factor for treating brain metastases.
Compound Description: MLN2480 is a third panRAF inhibitor analyzed in the same study as CCT196969 and LY3009120 for its brain distribution and efficacy against melanoma brain metastases. [] It demonstrates higher brain distribution compared to the other two panRAF inhibitors but exhibits lower in vitro efficacy against melanoma cell lines. []
Relevance: While its structure differs significantly from 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, the inclusion of MLN2480 in the same study as the urea-containing panRAF inhibitors CCT196969 and LY3009120 offers valuable comparative data. [] The study highlights the challenges of achieving both high brain penetration and potent efficacy in panRAF inhibitor development, a context relevant to understanding structure-activity relationships in various drug classes, including those related to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.
Overview
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound belonging to the class of urea derivatives. This compound exhibits significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological interactions. The urea moiety is known for its role in drug design, often enhancing the pharmacological properties of compounds.
Source and Classification
This compound can be classified under the category of diaryl ureas, which are recognized for their diverse biological activities. Urea derivatives have been extensively studied for their applications in treating various diseases, including cancer and thrombosis. The specific structure of this compound suggests it may interact with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step reactions. A common approach includes:
Formation of Pyrrolidinone: Starting from appropriate phenolic compounds, a pyrrolidinone can be synthesized via cyclization reactions.
Urea Formation: The urea linkage is generally formed by reacting the amine component with isocyanates derived from the corresponding aromatic amines.
Final Coupling: The trifluoromethoxy phenyl group is introduced through nucleophilic substitution or coupling reactions.
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Molecular Structure Analysis
Structure and Data
The molecular structure of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can be depicted as follows:
Molecular Formula: C₁₆H₁₅F₃N₂O₃
Molecular Weight: Approximately 360.30 g/mol
Key Functional Groups:
Urea group (–NH–CO–NH–)
Trifluoromethoxy group (–O–CF₃)
Dimethoxyphenyl group (–OCH₃)
The compound's structure allows it to engage in various intermolecular interactions, crucial for its biological activity.
Chemical Reactions Analysis
Reactions and Technical Details
The compound can undergo several chemical reactions, primarily due to its functional groups:
Hydrolysis: The urea bond may hydrolyze under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under certain conditions.
Reduction Reactions: The carbonyl groups present in the pyrrolidinone can be reduced to alcohols or other functional groups.
These reactions are essential for modifying the compound to enhance its biological activity or to facilitate further synthetic modifications.
Mechanism of Action
Process and Data
The mechanism of action for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea likely involves:
Target Interaction: The compound may act on specific enzymes or receptors in cancer cells or other target tissues.
Inhibition of Cellular Pathways: By binding to target proteins, it may inhibit critical signaling pathways involved in cell proliferation or survival.
Induction of Apoptosis: The structural features facilitate interactions that can lead to programmed cell death in malignant cells.
Quantitative data on binding affinities and IC50 values would provide insights into its efficacy as a therapeutic agent.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea include:
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.
Melting Point: Specific melting point data would need to be determined experimentally.
Chemical properties include stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications
Scientific Uses
The primary applications of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea are found in:
Medicinal Chemistry: As a potential lead compound for developing new anticancer agents.
Pharmaceutical Research: Used in studies aimed at understanding drug-receptor interactions and optimizing drug efficacy.
Biological Studies: Investigated for its effects on cellular processes and pathways relevant to disease mechanisms.
Continued research into this compound could yield valuable insights into its therapeutic potential and mechanisms of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.